

Recommended Solvents and Application Notes for 2-Methylthio-AMP diTEA

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 2-Methylthioadenosine 5'-monophosphate ditriethylammonium salt (**2-Methylthio-AMP diTEA**), a selective and direct P2Y12 receptor antagonist.

Recommended Solvents and Stock Solution Preparation

2-Methylthio-AMP diTEA is soluble in both dimethyl sulfoxide (DMSO) and water. For biological experiments, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it with the appropriate aqueous-based buffer for the final working concentration.

Stock Solution Protocol (10 mM in DMSO):

- Weigh out the required amount of 2-Methylthio-AMP diTEA powder.
- Add the appropriate volume of high-purity DMSO to achieve a 10 mM concentration.
- Vortex briefly and sonicate if necessary to ensure complete dissolution.
- Store the stock solution in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.



For experiments requiring a low percentage of DMSO, further dilutions can be made in aqueous solutions such as saline or specific assay buffers. Below are examples of solvent systems that have been used for the related compound 2-MeSAMP, which can be adapted for **2-Methylthio-AMP diTEA** to achieve a concentration of at least 2.5 mg/mL.

Protocol	Solvent 1	Solvent 2	Solvent 3	Solvent 4	Final Concentrati on
1	10% DMSO	40% PEG300	5% Tween-80	45% Saline	≥ 2.5 mg/mL (6.36 mM)
2	10% DMSO	90% (20% SBE-β-CD in Saline)	-	-	≥ 2.5 mg/mL (6.36 mM)
3	10% DMSO	90% Corn Oil	-	-	≥ 2.5 mg/mL (6.36 mM)

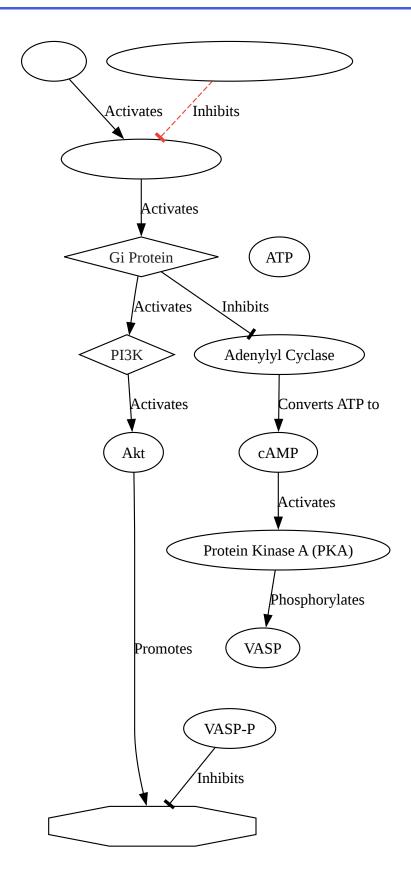
Application Notes: P2Y12 Receptor Antagonist

2-Methylthio-AMP diTEA is a potent antagonist of the P2Y12 receptor, a key player in platelet activation and aggregation. It is an essential tool for studying the P2Y12 signaling pathway and for the development of antiplatelet therapies.

Mechanism of Action:

The P2Y12 receptor is a G protein-coupled receptor (GPCR) that, upon activation by adenosine diphosphate (ADP), couples to the inhibitory G protein, Gi. This initiates a signaling cascade that leads to platelet aggregation. **2-Methylthio-AMP diTEA** selectively binds to the P2Y12 receptor, blocking the binding of ADP and thereby inhibiting downstream signaling events.





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Experimental Protocols Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

This protocol describes the use of **2-Methylthio-AMP diTEA** to inhibit ADP-induced platelet aggregation.

Materials:

- 2-Methylthio-AMP diTEA stock solution (10 mM in DMSO)
- ADP stock solution
- Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
- Saline or appropriate buffer
- Light Transmission Aggregometer

Procedure:

- PRP Preparation: Collect whole blood in citrate tubes. Centrifuge at a low speed (e.g., 200 x g) for 15-20 minutes to obtain PRP. Centrifuge the remaining blood at a higher speed (e.g., 1500 x g) for 10-15 minutes to obtain PPP.
- Instrument Calibration: Calibrate the aggregometer using PRP for 0% aggregation and PPP for 100% aggregation.
- Assay: a. Pipette PRP into the aggregometer cuvettes and allow it to equilibrate at 37°C. b. Add the desired concentration of 2-Methylthio-AMP diTEA (e.g., a final concentration of 50 μM) or vehicle (DMSO diluted in buffer) to the PRP and incubate for a specified time (e.g., 5 minutes).[1][2] c. Induce platelet aggregation by adding a submaximal concentration of ADP. d. Record the change in light transmission for several minutes to measure the extent of platelet aggregation.
- Data Analysis: Compare the percentage of aggregation in the presence and absence of 2-Methylthio-AMP diTEA to determine its inhibitory effect.



Cyclic AMP (cAMP) Accumulation Assay

This protocol outlines a method to measure the effect of **2-Methylthio-AMP diTEA** on intracellular cAMP levels in cells expressing the P2Y12 receptor. Since P2Y12 activation inhibits adenylyl cyclase, its antagonism by **2-Methylthio-AMP diTEA** is expected to prevent the ADP-mediated decrease in forskolin-stimulated cAMP levels.

Materials:

- 2-Methylthio-AMP diTEA stock solution (10 mM in DMSO)
- ADP stock solution
- Forskolin (adenylyl cyclase activator)
- Cell line expressing the P2Y12 receptor (e.g., CHO-K1 cells)
- cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)
- Cell culture medium and buffers

Procedure:

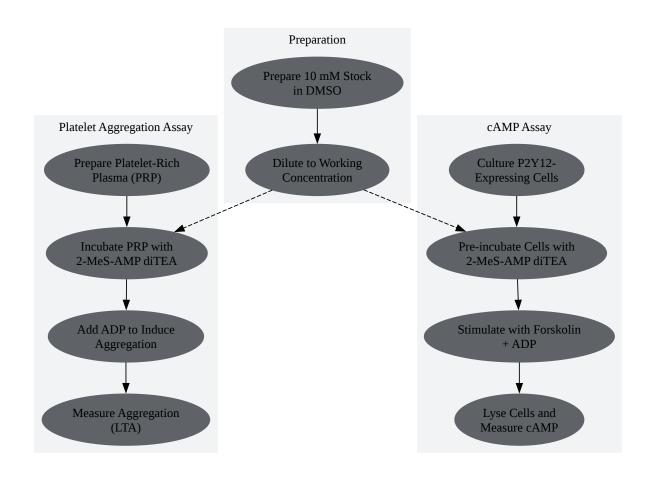
- Cell Culture: Plate the P2Y12-expressing cells in a suitable multi-well plate and grow to the desired confluency.
- Assay: a. Wash the cells with a pre-warmed assay buffer. b. Pre-incubate the cells with
 various concentrations of 2-Methylthio-AMP diTEA or vehicle for a defined period. c.
 Stimulate the cells with a mixture of a fixed concentration of forskolin and ADP. Forskolin will
 increase cAMP levels, while ADP will counteract this effect via P2Y12 activation. d. Incubate
 for a specified time to allow for cAMP production. e. Lyse the cells and measure the
 intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP
 assay kit.
- Data Analysis: Plot the cAMP concentration against the concentration of 2-Methylthio-AMP diTEA to determine its ability to reverse the ADP-mediated inhibition of forskolin-stimulated cAMP accumulation.



Quantitative Data Summary

Parameter	Value	Reference		
Solubility				
DMSO	Soluble	AOBIOUS		
Water	Soluble	AOBIOUS		
In Vitro Activity				
Inhibition of agonist-mediated αΙΙbβ3 activation in platelets	Effective	MedChemExpress		
Concentration for maximal inhibition of thrombin-mediated P-selectin expression	50 μΜ	ResearchGate		
Binding Affinity				
Dissociation equilibrium constant (Kd) for [β-32P]2-methylthio-ADP	~15 nM	PubMed		





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References

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